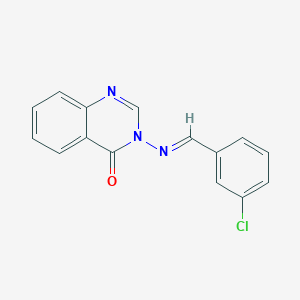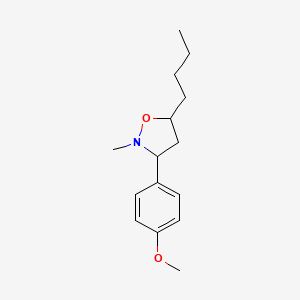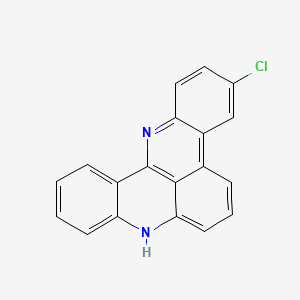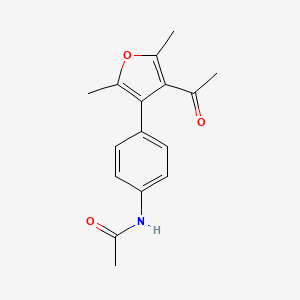
3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This particular compound features a quinazolinone core with a 3-chlorobenzylideneamino substituent, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 3-chlorobenzaldehyde with 4-aminoquinazolin-4(3H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in different quinazolinone derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which may exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an antitumor and anticonvulsant agent.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit specific enzymes or proteins involved in cell proliferation and survival. The antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: A core structure with diverse biological activities.
3-Chlorobenzylidene derivatives: Compounds with similar substituents that exhibit various biological properties.
Uniqueness
3-((3-Chlorobenzylidene)amino)quinazolin-4(3H)-one is unique due to its specific combination of the quinazolinone core and the 3-chlorobenzylideneamino substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H10ClN3O |
|---|---|
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
3-[(E)-(3-chlorophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-5-3-4-11(8-12)9-18-19-10-17-14-7-2-1-6-13(14)15(19)20/h1-10H/b18-9+ |
InChI-Schlüssel |
PCIISUUAPSCTRR-GIJQJNRQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C/C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)



![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)

![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)


![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)

